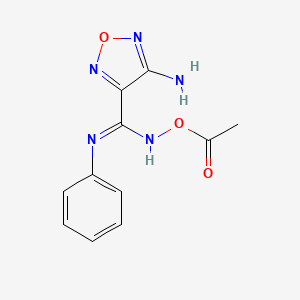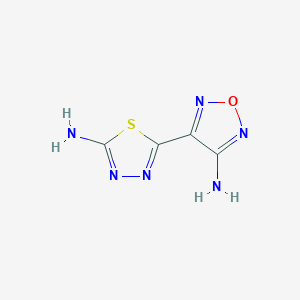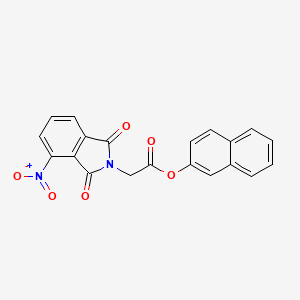![molecular formula C5H4N4O2 B11107989 7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)
7-nitro-1H-imidazo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitro-1H-pyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-nitro-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 7-amino-1H-imidazo[1,2-b]pyrazole.
Substitution: Halogenated derivatives or other substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 7-nitro-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 7-nitro-1H-imidazo[1,2-b]pyrazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, they may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
7-amino-1H-imidazo[1,2-b]pyrazole: The amino group provides different electronic properties and reactivity compared to the nitro group.
1H-imidazo[1,2-b]pyridines: Similar fused ring system but with a pyridine ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
7-nitro-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development.
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
7-nitro-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C5H4N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h1-3,7H |
InChI Key |
AZEOCTLRFDVEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11107906.png)
![2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107914.png)
![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)
![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)


![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)
![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)



